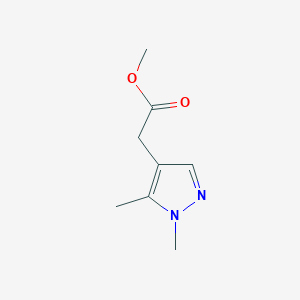

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(1,5-dimethylpyrazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)5-9-10(6)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAOQSGPFMQMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The ester group in Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate undergoes oxidation to yield carboxylic acid derivatives. This reaction is typically performed using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Example Reaction:

Key Conditions:

-

Temperature: 60–80°C

-

Solvent: Aqueous acidic medium

Nucleophilic Substitution Reactions

The pyrazole ring’s nitrogen atoms and the ester’s carbonyl group participate in substitution reactions. For instance, the compound reacts with amines or hydrazines to form amides or hydrazides, respectively .

Table 1: Substitution Reactions and Products

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine | Reflux in ethanol, 6–8 hr | 2-(1,5-Dimethyl-pyrazol-4-yl)acetohydrazide |

| Methylamine | THF, room temperature, 12 hr | N-Methyl-2-(1,5-dimethyl-pyrazol-4-yl)acetamide |

Condensation Reactions

The ester participates in condensation reactions to form heterocyclic compounds. For example, reactions with hydroxylamine or guanidine yield isoxazole or pyrimidine derivatives .

Example Reaction with Hydroxylamine:

Key Observations:

-

Reaction proceeds via nucleophilic attack on the carbonyl carbon.

-

Products are stabilized by aromatic pyrazole and heterocyclic rings .

Reduction Reactions

The ester group can be reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH₄).

Example Reaction:

Conditions:

-

Solvent: Dry diethyl ether

-

Temperature: 0–5°C (controlled to prevent over-reduction)

Pyrazole Ring Functionalization

The 1,5-dimethylpyrazole moiety undergoes electrophilic substitution at the C-3 position due to electron-donating methyl groups. Halogenation or nitration reactions are feasible.

Table 2: Pyrazole Ring Modifications

| Reagent | Position | Product |

|---|---|---|

| Bromine (Br₂) | C-3 | 3-Bromo-1,5-dimethyl-1H-pyrazol-4-yl acetate |

| Nitric acid (HNO₃) | C-3 | 3-Nitro-1,5-dimethyl-1H-pyrazol-4-yl acetate |

Reaction Mechanism Insights

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate has been investigated for its potential therapeutic properties. Its structural features suggest promising interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that compounds containing pyrazole moieties exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have demonstrated significant antibacterial and antifungal activities, often outperforming standard drugs in terms of minimum inhibitory concentration (MIC) values.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 62.5–125 | Antibacterial |

| Clotrimazole | 2.9–7.8 | Antifungal |

| Chloramphenicol | 6–12 | Antibacterial |

Studies indicate that modifications to the pyrazole structure can enhance its efficacy against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential

The compound's ability to act as an AMPK (AMP-activated protein kinase) inhibitor has been explored in cancer research. AMPK plays a crucial role in cellular energy homeostasis, and its inhibition can lead to reduced cancer cell proliferation.

| Study | Findings |

|---|---|

| Crystal Structure Analysis | Identified as a key intermediate for developing AMPK inhibitors . |

| In vitro Studies | Showed significant inhibition of cancer cell lines with low cytotoxicity . |

Agricultural Applications

In addition to its medicinal properties, this compound is being evaluated for its use as a herbicide and fungicide.

Herbicidal Properties

Research indicates that pyrazole derivatives can serve as effective herbicides due to their ability to disrupt plant growth mechanisms.

Fungicidal Activity

The compound's fungicidal properties have also been noted, showing effectiveness against common fungal pathogens affecting crops.

Case Study 1: Antimicrobial Evaluation

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics .

Case Study 2: Anticancer Research

In preclinical trials, compounds derived from this compound were tested for their ability to inhibit tumor growth in xenograft models, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups .

Comparison with Similar Compounds

1,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate.

Methyl 2-(1H-pyrazol-4-yl)acetate: A similar compound lacking the dimethyl substitutions on the pyrazole ring.

Uniqueness: this compound is unique due to the presence of the dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability and specificity in various applications .

Biological Activity

Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article examines its biochemical properties, cellular effects, molecular mechanisms, and potential applications in research and medicine.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 1,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an enzyme inhibitor and ligand in biochemical assays. Notably, it exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound possess remarkable antibacterial and antifungal activities. For instance, derivatives have shown minimum inhibitory concentration (MIC) values lower than standard drugs against various pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | < 125 | Staphylococcus aureus |

| Similar Pyrazole Derivative | < 62.5 | Klebsiella pneumoniae |

| Standard Drug (Chloramphenicol) | 62.5 | Escherichia coli |

Anticancer Activity

Research has indicated that compounds containing the pyrazole structure can inhibit the growth of various cancer cell types. For example, studies have reported that this compound and its analogs exhibit antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.

- Receptor Interaction : It has been observed to interact with androgen receptors, acting as an antagonist which can inhibit cell proliferation in prostate cancer cells .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Antimicrobial Evaluation : A study demonstrated that this compound showed competitive inhibition against bacterial strains when compared to traditional antibiotics .

- Anticancer Studies : In vivo experiments indicated that pyrazole derivatives could significantly reduce tumor size in animal models of breast cancer .

- Biochemical Analysis : The compound influences cellular signaling pathways related to apoptosis and cell cycle regulation, further supporting its role in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyrazole derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl . Key parameters to optimize include:

- Solvent polarity : Dichloromethane or THF balances reactivity and solubility.

- Temperature : Room temperature avoids side reactions (e.g., decomposition of acid chlorides).

- Stoichiometry : A 1:1 molar ratio of pyrazole to chloroacetyl chloride minimizes byproducts.

Systematic optimization can employ Design of Experiments (DoE) to evaluate factors like solvent, temperature, and catalyst loading.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. For pyrazole derivatives, characteristic peaks include pyrazole ring protons (δ 6.5–7.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm) .

- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve molecular geometry and hydrogen-bonding networks. For example, SHELXL refines atomic displacement parameters to validate bond lengths and angles .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms of this compound inform supramolecular assembly?

Methodological Answer: Hydrogen-bonding motifs in pyrazole derivatives are analyzed using graph set analysis (e.g., Etter’s rules) to categorize interactions like or . For instance, in structurally similar compounds, amino groups form ribbons via two-fold symmetry operations, stabilizing crystal packing . Key steps:

Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources).

Topology Analysis : Software like CrystalExplorer quantifies interaction energies.

Validation : Compare observed patterns with Cambridge Structural Database (CSD) entries.

Q. How do structural modifications (e.g., substituent position) impact biological activity or material properties?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For example:

- Methyl vs. phenyl groups : Electron-donating methyl groups (as in 1,5-dimethylpyrazole) enhance metabolic stability, while phenyl groups increase π-π stacking in materials science .

- Chloroacetamide vs. ester groups : Chloroacetamide derivatives show higher reactivity in nucleophilic substitutions, whereas esters (like the target compound) are hydrolytically stable .

Experimental Design : - Synthesize analogs with substituents at positions 3 and 5 of the pyrazole ring.

- Test activity in assays (e.g., enzyme inhibition) or measure thermal stability (DSC/TGA).

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from polymorphism or dynamic effects (e.g., tautomerism). Strategies include:

- Variable-Temperature NMR : Detects conformational exchange in solution (e.g., pyrazole ring flipping) .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian at B3LYP/6-311++G** level) .

- Multi-Technique Validation : Cross-validate X-ray data with IR (to confirm functional groups) and mass spectrometry (for molecular ion consistency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.